molecular formula C19H27FN2O B247490 1-(3-Cyclopentylpropanoyl)-4-(4-fluorobenzyl)piperazine

1-(3-Cyclopentylpropanoyl)-4-(4-fluorobenzyl)piperazine

Katalognummer: B247490
Molekulargewicht: 318.4 g/mol
InChI-Schlüssel: FNCWQIKQYWFNNC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Cyclopentylpropanoyl)-4-(4-fluorobenzyl)piperazine, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA-AT is responsible for the breakdown of the inhibitory neurotransmitter GABA in the brain. By inhibiting GABA-AT, CPP-115 increases the levels of GABA in the brain, which can lead to a variety of physiological and biochemical effects.

Wirkmechanismus

1-(3-Cyclopentylpropanoyl)-4-(4-fluorobenzyl)piperazine works by inhibiting GABA-AT, which leads to an increase in the levels of GABA in the brain. GABA is an inhibitory neurotransmitter that plays a key role in regulating neuronal excitability. By increasing the levels of GABA, this compound can reduce neuronal excitability and produce a variety of physiological and biochemical effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including an increase in GABA levels, a reduction in glutamate levels, and an increase in the activity of GABAergic neurons. These effects can lead to a reduction in neuronal excitability, which can produce anticonvulsant, anxiolytic, and anti-addictive effects.

Vorteile Und Einschränkungen Für Laborexperimente

1-(3-Cyclopentylpropanoyl)-4-(4-fluorobenzyl)piperazine has several advantages for use in lab experiments, including its potency and selectivity for GABA-AT, as well as its ability to cross the blood-brain barrier. However, this compound has some limitations, including its potential for off-target effects and its potential toxicity at high doses.

Zukünftige Richtungen

There are several potential future directions for research on 1-(3-Cyclopentylpropanoyl)-4-(4-fluorobenzyl)piperazine, including:
1. Investigating the potential of this compound as a treatment for other neurological and psychiatric disorders, such as depression and schizophrenia.
2. Developing new analogs of this compound with improved potency, selectivity, and safety profiles.
3. Investigating the potential of this compound as a tool for studying the role of GABA in the brain.
4. Investigating the potential of this compound as a treatment for drug addiction and withdrawal.
5. Investigating the potential of this compound as a treatment for neurodegenerative disorders, such as Alzheimer's disease.
In conclusion, this compound is a potent and selective inhibitor of GABA-AT, which has been extensively studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders. This compound works by increasing the levels of GABA in the brain, which can produce a variety of physiological and biochemical effects. While this compound has several advantages for use in lab experiments, it also has some limitations and potential side effects. There are several potential future directions for research on this compound, including investigating its potential as a treatment for other disorders and developing new analogs with improved properties.

Synthesemethoden

1-(3-Cyclopentylpropanoyl)-4-(4-fluorobenzyl)piperazine can be synthesized using a variety of methods, including the reaction of 4-fluorobenzylpiperazine with cyclopentanone in the presence of a Lewis acid catalyst, such as boron trifluoride etherate. The resulting product can then be purified using a variety of techniques, such as column chromatography or recrystallization.

Wissenschaftliche Forschungsanwendungen

1-(3-Cyclopentylpropanoyl)-4-(4-fluorobenzyl)piperazine has been extensively studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders, including epilepsy, anxiety, and addiction. In preclinical studies, this compound has been shown to have anticonvulsant, anxiolytic, and anti-addictive effects. Clinical studies are currently underway to investigate the potential of this compound as a treatment for these disorders.

Eigenschaften

Molekularformel

C19H27FN2O

Molekulargewicht

318.4 g/mol

IUPAC-Name

3-cyclopentyl-1-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]propan-1-one

InChI

InChI=1S/C19H27FN2O/c20-18-8-5-17(6-9-18)15-21-11-13-22(14-12-21)19(23)10-7-16-3-1-2-4-16/h5-6,8-9,16H,1-4,7,10-15H2

InChI-Schlüssel

FNCWQIKQYWFNNC-UHFFFAOYSA-N

SMILES

C1CCC(C1)CCC(=O)N2CCN(CC2)CC3=CC=C(C=C3)F

Kanonische SMILES

C1CCC(C1)CCC(=O)N2CCN(CC2)CC3=CC=C(C=C3)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.